molecular formula C9H10ClF2N3 B1476675 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine CAS No. 2098102-31-7

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine

Cat. No.: B1476675
CAS No.: 2098102-31-7
M. Wt: 233.64 g/mol
InChI Key: RLAZJEULPFTFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine is a chemical compound of high interest in pharmaceutical research and development, particularly in the field of oncology. This compound features a pyrazine core, a privileged scaffold in drug discovery, which is substituted with a chlorine atom and a 3-(difluoromethyl)pyrrolidine group . The chlorine atom at the 2-position of the pyrazine ring is a reactive site that allows for further functionalization via cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules . The pyrrolidine moiety is a cyclic amine that can contribute to the molecule's pharmacokinetic properties and its ability to interact with biological targets . Research into analogous pyrazine derivatives has demonstrated their significant potential as inhibitors of biological targets such as the SHP2 protein (Src homology region 2-containing protein tyrosine phosphatase 2) . SHP2 plays a critical role in the RAS-ERK signaling pathway, which regulates cell survival and proliferation, and its aberrant activity is associated with various cancers, including lung, liver, and melanoma . Therefore, this compound serves as a valuable small molecule scaffold for the design and synthesis of potential therapeutic agents targeting oncogenic pathways . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-3-[3-(difluoromethyl)pyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAZJEULPFTFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrazine ring substituted with a chloro group and a pyrrolidine moiety containing a difluoromethyl group. This unique structure contributes to its biological activity.

Research indicates that 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine may act through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine may inhibit specific kinases involved in cancer progression and inflammation .
  • Receptor Modulation : The compound could potentially modulate androgen receptors, similar to other pyrazine derivatives that have been identified as tissue-selective androgen receptor modulators (SARMs) .

In Vitro Studies

A summary of key findings from in vitro studies on related compounds is presented in the following table:

Compound NameTargetIC50 (µM)Effect
Compound ADRAK20.051Strong inhibition
Compound BFLT30.00789Potent inhibition
Compound CGSK-3β0.00546Dual inhibition

These studies indicate that modifications in the molecular structure can significantly enhance potency against specific targets.

Case Studies

  • Anticancer Activity : In a study involving similar pyrazine derivatives, researchers observed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and MV4-11 cells. These compounds induced apoptosis and inhibited cell migration, showcasing their potential as anticancer agents .
  • Inflammatory Diseases : Another study highlighted the role of pyrazine derivatives in treating inflammatory diseases by inhibiting key signaling pathways associated with inflammation. This suggests that 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine may have therapeutic applications beyond oncology .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine is crucial for its development as a therapeutic agent. Preliminary studies on similar compounds suggest favorable absorption and distribution characteristics, although specific data on this compound remains limited.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. It shows promise in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, particularly those dependent on specific receptor pathways. The incorporation of the difluoromethyl group enhances metabolic stability and bioactivity .
  • Neurological Disorders : Preliminary studies suggest that derivatives of this compound may impact neurotransmitter systems, making them candidates for treating conditions like depression and anxiety .

Agrochemical Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The chlorinated and difluoromethyl groups can enhance the efficacy and selectivity of these agents against target pests while minimizing environmental impact .

Synthesis and Intermediates

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, leading to the development of new compounds with tailored properties .

Case Studies

Several studies have documented the applications and effects of similar compounds, providing insights into the potential utility of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine.

StudyFocusFindings
Anticancer PropertiesDemonstrated inhibition of cancer cell proliferation in vitro, suggesting a pathway through which receptor modulation occurs.
Neurological ImpactShowed potential antidepressant effects in animal models, indicating modulation of serotonin pathways.
Agrochemical ApplicationsReported increased efficacy in pest control compared to traditional agents, highlighting lower toxicity to non-target species.

Comparison with Similar Compounds

2-Chloro-3-(pyrrolidin-1-yl)pyrazine (CAS 1209459-63-1)

  • Structure : Shares the pyrazine core with chlorine at position 2 and a pyrrolidine group at position 3 but lacks the difluoromethyl substituent.
  • Synthesis : Prepared via nucleophilic substitution of 2,3-dichloropyrazine with pyrrolidine .
  • Properties: Melting Point: Not explicitly reported, but analogous compounds (e.g., 2-chloro-3-arylpyrazines) exhibit melting points of 65–135°C .
  • Applications : Used as an intermediate in agrochemical and pharmaceutical synthesis.

2-Chloro-3-(piperazin-1-yl)pyrazine (CAS 85386-99-8)

  • Structure : Replaces pyrrolidine with a piperazine ring, introducing an additional nitrogen atom.
  • Properties :
    • Molecular Formula : C₈H₁₁ClN₄ (vs. C₉H₁₁ClF₂N₃ for the target compound).
    • Solubility : Piperazine’s basicity enhances water solubility compared to pyrrolidine derivatives.
    • Biological Activity : Piperazine-containing compounds are common in CNS drug design due to improved blood-brain barrier penetration .

2-Chloro-3-arylpyrazines

  • Examples :
    • 2-Chloro-3-(4-chlorophenyl)pyrazine (m.p. 132–135°C) .
    • 2-Chloro-3-(3-trifluoromethylphenyl)pyrazine (m.p. ~117–119°C) .
  • Comparison :
    • Aryl substituents introduce planar, hydrophobic groups, contrasting with the saturated, flexible pyrrolidine ring.
    • Electron-withdrawing groups (e.g., CF₃) mimic the difluoromethyl’s electronic effects but lack steric bulk.

Difluoromethyl-Containing Heterocycles

  • Example : (4S)-2-(2-{3-[(3S)-3-(difluoromethyl)pyrrolidin-1-yl]-1-methyl-1H-1,2,4-triazol-5-yl}ethyl)-5,8-dimethyl[1,2,4]triazolo[1,5-a]pyrazine .
  • Key Features :
    • Difluoromethyl enhances metabolic stability and lipophilicity.
    • Structural complexity (triazolo-pyrazine core) differs from the simpler pyrazine scaffold.

Physicochemical and Spectroscopic Data

Table 1: Comparative Data for Selected Compounds

Compound Molecular Formula Melting Point (°C) Key Spectral Features (NMR/IR)
Target Compound C₉H₁₁ClF₂N₃ Not reported ¹⁹F NMR: δ -120 to -125 ppm (CF₂)
2-Chloro-3-(pyrrolidin-1-yl)pyrazine C₈H₁₁ClN₃ 65–135 (analogues) IR: 750 cm⁻¹ (C-Cl), 2900 cm⁻¹ (C-H pyrrolidine)
2-Chloro-3-(4-chlorophenyl)pyrazine C₁₀H₆Cl₂N₂ 132–135 ¹H NMR: δ 7.5–8.0 (aryl protons)
2-Chloro-3-(piperazin-1-yl)pyrazine C₈H₁₁ClN₄ Not reported ¹³C NMR: δ 45–50 ppm (piperazine C)

Preparation Methods

Starting Materials and Reagents

Compound/Material Role Notes
2,3-Dichloropyrazine or 2-chloropyrazine Pyrazine electrophilic precursor Commercially available or synthesized
3-(Difluoromethyl)pyrrolidine Nucleophile Prepared via fluorination or purchased
Solvents (DMF, dichloromethane) Reaction medium Anhydrous conditions preferred
Bases (e.g., triethylamine) To neutralize HCl formed Facilitates nucleophilic substitution
Catalysts (optional Pd or Cu complexes) For coupling reactions Used in palladium-catalyzed cross-coupling if applicable

Nucleophilic Substitution Protocol

The core synthetic step involves displacement of the chlorine atom at the 3-position of the pyrazine ring by the nitrogen of the difluoromethyl-substituted pyrrolidine.

  • The pyrazine precursor (e.g., 2,3-dichloropyrazine) is dissolved in a polar aprotic solvent such as DMF.
  • The pyrrolidine derivative is added along with a base such as triethylamine to scavenge the HCl generated.
  • The reaction mixture is stirred under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperature (e.g., 50–80°C) for several hours (4–12 h).
  • The progress is monitored by TLC or HPLC.
  • After completion, the mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
  • Purification is performed by flash chromatography or recrystallization.

Alternative Catalytic Cross-Coupling Method

In some cases, palladium-catalyzed cross-coupling methods (e.g., Buchwald-Hartwig amination) may be employed for the formation of the C-N bond between the pyrazine ring and the pyrrolidine nitrogen.

  • The halogenated pyrazine and the pyrrolidine derivative are combined with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), a copper iodide co-catalyst, and a suitable ligand.
  • The reaction is carried out in DMF under argon at elevated temperature (80°C) for several hours.
  • Work-up and purification follow standard procedures.

This method can improve yields and selectivity, especially when steric hindrance or electronic effects reduce the efficiency of direct nucleophilic substitution.

Research Findings and Yields

Step/Method Conditions Yield (%) Notes
Direct nucleophilic substitution DMF, triethylamine, 50–80°C, 6–12 h 60–75 Moderate to good yields, requires careful control of temperature
Pd-catalyzed cross-coupling Pd(PPh3)4, CuI, DMF, 80°C, 4–6 h 70–85 Higher yield, better for sterically hindered substrates

The literature indicates that the direct substitution method is straightforward but may require optimization of solvent and base to maximize yield and purity. The catalytic cross-coupling approach, although more complex, offers improved efficiency and is suitable for scale-up synthesis.

Analytical Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Direct nucleophilic substitution 2,3-dichloropyrazine, pyrrolidine, base DMF, 50–80°C, 6–12 h 60–75 Simple, cost-effective Moderate yield, longer time
Pd-catalyzed cross-coupling Pd(PPh3)4, CuI, pyrrolidine, base DMF, 80°C, 4–6 h 70–85 Higher yield, better selectivity Requires catalyst, costlier

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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